6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
Aloisine B is a potent and selective CDK and GSK-3 inhibitor. Highest affinity targets: Glycogen Synthase Kinase-3, Beta (Rattus norvegicus (rat)) (IC50 750.0 nM). Other measured targets: Cyclin-Dependent Kinase 1 (CDK1) (IC50 850.0 nM); Cyclin-Dependent Kinase 5 (CDK5) (IC50 13000.0 nM). Aloisine inhibits cell proliferation by arresting cells in both G1 and G2.
Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Heteroannulation
The synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines, including 6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine, has been achieved via palladium-catalyzed heteroannulation. This method starts with N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes, indicating a convenient and efficient synthesis pathway (Hopkins & Collar, 2004).
Antiproliferative Activity
Novel derivatives of pyrrolo[2,3-b]pyrazine have shown significant antiproliferative activity against human tumor cell lines, highlighting their potential in cancer research. This includes compounds like 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile (Dubinina et al., 2006).
Optoelectronic Applications
The pyrrolopyrazine derivatives have been studied for their optical and thermal properties, suggesting their potential use in organic optoelectronic materials. Specific focus has been given to their application in electropolymerization and the production of organic materials for optoelectronic devices (Meti et al., 2017).
Biological Applications
Protein Kinase Inhibitors
Certain pyrrolo[2,3-b]pyrazine derivatives have been identified as promising protein kinase inhibitors, a key target in cancer therapy. This research underscores the compound's relevance in developing new therapeutic agents (Volovenko & Dubinina, 2002).
Anticancer and Antimicrobial Agents
The synthesis and molecular docking studies of pyrrolo[2,3-b]pyrazine derivatives have shown their potential as both anticancer and antimicrobial agents, expanding the compound's applicability in medical research (Katariya et al., 2021).
properties
CAS RN |
496864-14-3 |
---|---|
Product Name |
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine |
Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19) |
InChI Key |
GFJIABMYYUGNEC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aloisine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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